molecular formula C6H6N4O B11921221 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one

7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one

Katalognummer: B11921221
Molekulargewicht: 150.14 g/mol
InChI-Schlüssel: IUICDGZYWOSADN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features an imidazo-pyridine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with ethyl cyanoacetate at elevated temperatures. This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the imidazo-pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell proliferation, making it a potential candidate for anti-cancer therapies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one is unique due to its amino group, which provides additional sites for chemical modification and enhances its potential as a versatile building block in synthetic chemistry and drug development.

Eigenschaften

Molekularformel

C6H6N4O

Molekulargewicht

150.14 g/mol

IUPAC-Name

7-amino-1,4-dihydroimidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C6H6N4O/c7-3-1-4(11)10-6-5(3)8-2-9-6/h1-2H,(H4,7,8,9,10,11)

InChI-Schlüssel

IUICDGZYWOSADN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(NC1=O)N=CN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.